乙酰乙酸乙酯-2,4-13C2

描述

Ethyl acetoacetate-2,4-13C2 is the ethyl ester of acetoacetic acid . It is a colorless liquid and is widely used as a chemical intermediate in the production of a wide variety of compounds .

Synthesis Analysis

Ethyl acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . The synthesis involves the Claisen condensation of ethyl acetate . Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .Molecular Structure Analysis

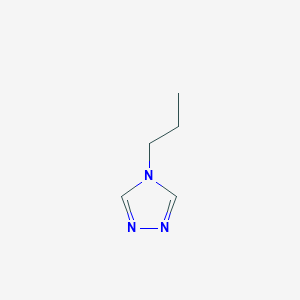

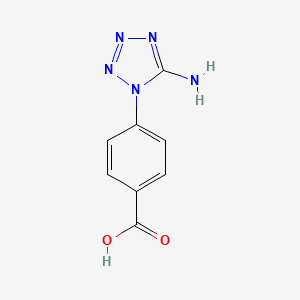

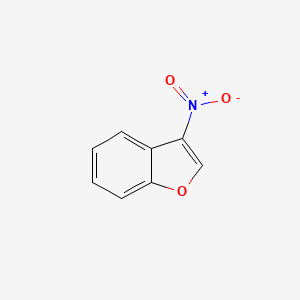

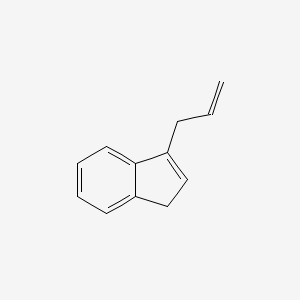

The molecular structure of Ethyl acetoacetate-2,4-13C2 is represented by the linear formula: 13CH3CO13CH2CO2CH2CH3 .Chemical Reactions Analysis

Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . It is also subject to keto-enol tautomerism .Physical And Chemical Properties Analysis

Ethyl acetoacetate-2,4-13C2 is a colorless liquid with a fruity odor . It has a refractive index of 1.419, a boiling point of 181 °C, a melting point of -43 °C, and a density of 1.045 g/mL at 25 °C .科学研究应用

改善生物柴油性能

乙酰乙酸乙酯已被研究作为一种潜在的生物基稀释剂,用于改善废弃食用油生物柴油的冷流动性。发现添加乙酰乙酸乙酯可以降低生物柴油的冷滤堵塞点和倾点,表明其冷流动性得到改善。这种应用有利于来自饱和脂肪酸含量高的来源的生物柴油,这些生物柴油通常具有较差的冷流动性。研究结果表明,乙酰乙酸乙酯是一种可接受的生物基稀释剂,适用于生物柴油应用,符合ASTM D6751标准的大多数参数,包括运动粘度、酸值和氧化稳定性,但浓度为10vol%及以上的闪点除外 (曹雷昌等人,2014 年)。

催化与有机合成

乙酰乙酸乙酯在对映选择性催化不对称氢化反应中作为关键反应物,在室温离子液体中评估其效率。该应用展示了它在以高选择性生产化合物和促进催化体系易于回收中的作用 (M. Berthod 等人,2004 年)。此外,乙酰乙酸乙酯用于与高价二芳基碘鎓盐的无金属芳基化过程中,为在温和条件下合成抗疟疾 ELQ-300 等有价值的化合物提供了一种清洁且有效的方法 (Andrii Monastyrskyi 等人,2015 年)。

抗氧化剂和氧化应激研究

乙酰乙酸乙酯的衍生物乙酰乙酸甲酯 (EMA) 已被确认为一种化感物质,对海洋单细胞藻类三棘藻的生长具有抑制作用。研究表明,EMA 暴露会导致氧化损伤并诱导三棘藻中的抗氧化反应,有助于理解 EMA 对藻类生长的抑制机制,并突出了海洋生物中的氧化应激和抗氧化防御机制 (杨翠云等人,2011 年)。

作用机制

Target of Action

Ethyl acetoacetate-2,4-13C2 is a stable isotope-labeled compound, often used in scientific research

Mode of Action

It’s known that ethyl acetoacetate, the parent compound, can undergo a variety of chemical reactions, including condensation reactions and transformations into other compounds . The presence of the 13C isotopes may influence these reactions, potentially allowing for the tracking of the compound’s metabolic fate in biochemical systems.

Pharmacokinetics

It can be inferred that, like ethyl acetoacetate, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The presence of the 13C isotopes may influence these processes and could potentially be used to track the compound’s pharmacokinetics.

安全和危害

未来方向

Ethyl acetoacetate is a building block in organic synthesis . Its use in the acetoacetic ester synthesis and the Knoevenagel condensation suggests potential for further applications in the synthesis of a wide variety of compounds .

Relevant Papers The paper titled “The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium” discusses the role of the explicit treatment of four different choline-based ionic liquids in the tautomeric equilibrium of ethyl acetoacetate .

生化分析

Biochemical Properties

Ethyl acetoacetate-2,4-13C2 is subject to keto-enol tautomerism . In this process, it behaves similarly to acetylacetone . The enol form of Ethyl acetoacetate-2,4-13C2 is moderately acidic . The resulting carbanion undergoes nucleophilic substitution . This property makes it a useful molecule in the synthesis of ketones and other molecules .

Cellular Effects

It is known that acetate, a related compound, acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Molecular Mechanism

The molecular mechanism of Ethyl acetoacetate-2,4-13C2 involves the formation of an enolate, which can undergo nucleophilic substitution . This property is often used in the acetoacetic ester synthesis, comparable to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .

Temporal Effects in Laboratory Settings

The NMR spectrum of the equilibrium mixture of the Ethyl acetoacetate-2,4-13C2 tautomers at room temperature is markedly altered by the addition of a small amount of the sodium enolate .

Metabolic Pathways

Ethyl acetoacetate-2,4-13C2 is involved in the acetoacetic ester synthesis . This process is comparable to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .

Subcellular Localization

It is known that ACSS2, an enzyme that converts acetate to acetyl-CoA, is present in the cytosol and nuclei of many cell types .

属性

IUPAC Name |

ethyl 3-oxo(2,4-13C2)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-NDLBAUGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480001 | |

| Record name | Ethyl acetoacetate-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77504-74-6 | |

| Record name | Ethyl acetoacetate-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77504-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)

![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)